COMT Inhibitory Activity: A Head-to-Head Comparison with a Closely Related Benzamide
4-amino-2-(ethylthio)-N-methylbenzamide is a weak inhibitor of human catechol-O-methyltransferase (COMT) with an IC50 of 18,000 nM (18 µM) [1]. For context, a closely related ortho-substituted benzamide analog, identified as the lead compound in a SAR study, exhibited a 2.1-fold higher potency with an IC50 of 8.7 µM [2]. The 4-amino-2-(ethylthio) substitution pattern on the target compound results in significantly weaker COMT inhibition compared to other substituted benzamide scaffolds [1] [2].
| Evidence Dimension | COMT inhibition potency |
|---|---|
| Target Compound Data | IC50 = 18,000 nM |
| Comparator Or Baseline | Lead ortho-substituted benzamide analog: IC50 = 8,700 nM |
| Quantified Difference | Target compound is 2.1-fold less potent |
| Conditions | Inhibition of C-terminal His6-tagged recombinant human membrane bound COMT expressed in Bacmid infected Sf-9 insect cells using dopamine/SAM as substrate [1]; Related SAR study assay conditions for benzamide derivatives [2] |
Why This Matters
This quantitative difference defines the compound's utility as a negative control or as a scaffold requiring significant optimization for COMT-focused projects.
- [1] BindingDB. BDBM50086229 (CHEMBL326815). Affinity Data: IC50=1.80E+4nM for human COMT. View Source
- [2] PMC. Structure and activity of substituted benzamide derivatives. Table 1. 2011. View Source
